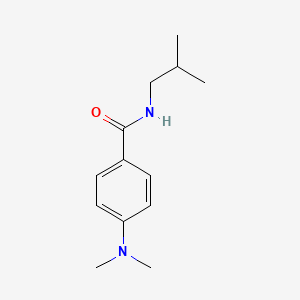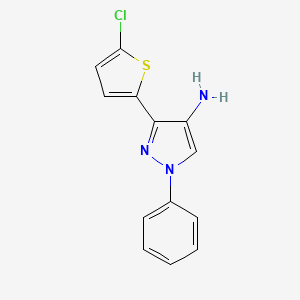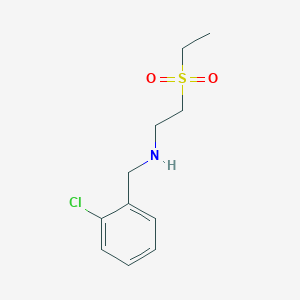
PSI (trifluoroacetate salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PSI (trifluoroacetate salt) is a synthetic peptide proteasome inhibitor. It is known for its ability to inhibit the acidic and neutral chymotrypsin-like activities of the 20S proteasome. This compound is widely used in scientific research due to its cytotoxic properties against various human leukemia cells .
Vorbereitungsmethoden
The preparation of PSI (trifluoroacetate salt) involves synthetic routes that typically include the use of trifluoroacetic acid. Trifluoroacetic acid is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins. It is also used during reversed-phase HPLC purification of peptides . The industrial production methods for PSI (trifluoroacetate salt) are not extensively documented, but they generally involve the use of high-purity reagents and controlled reaction conditions to ensure the desired purity and efficacy of the final product.
Analyse Chemischer Reaktionen
PSI (trifluoroacetate salt) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically facilitated by reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
PSI (trifluoroacetate salt) has a wide range of scientific research applications, including:
Chemistry: Used as a proteasome inhibitor in various chemical studies.
Biology: Employed in biological research to study the effects of proteasome inhibition on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating leukemia and other cancers.
Industry: Utilized in the purification of peptides and proteins during the manufacturing process.
Wirkmechanismus
The mechanism of action of PSI (trifluoroacetate salt) involves the inhibition of the 20S proteasome’s chymotrypsin-like activities. This inhibition leads to the accumulation of ubiquitin-protein conjugates within cells, ultimately inducing apoptosis in certain cell types. The molecular targets of PSI (trifluoroacetate salt) include the proteasome subunits responsible for protein degradation .
Vergleich Mit ähnlichen Verbindungen
PSI (trifluoroacetate salt) can be compared with other similar compounds, such as:
Trifluoroacetic acid: An organofluorine compound with similar chemical properties but different applications.
Heptafluorobutyric acid: Another perfluorinated acid with distinct uses in analytical chemistry.
Perfluorooctanoic acid: Known for its use in industrial applications but with different biological effects.
PSI (trifluoroacetate salt) is unique due to its specific inhibitory effects on the proteasome and its cytotoxic properties against leukemia cells, making it a valuable tool in both research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C34H51F3N4O10 |
|---|---|
Molekulargewicht |
732.8 g/mol |
IUPAC-Name |
tert-butyl (4S)-5-[[(2S)-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H50N4O8.C2HF3O2/c1-9-21(4)27(36-31(42)43-19-23-13-11-10-12-14-23)30(41)35-25(15-16-26(38)44-32(6,7)8)29(40)33-22(5)28(39)34-24(18-37)17-20(2)3;3-2(4,5)1(6)7/h10-14,18,20-22,24-25,27H,9,15-17,19H2,1-8H3,(H,33,40)(H,34,39)(H,35,41)(H,36,42);(H,6,7)/t21-,22-,24-,25-,27-;/m0./s1 |
InChI-Schlüssel |
DCCRGIXOEPOQJI-BGGSUVIVSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCC(=O)OC(C)(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C=O)NC(=O)OCC1=CC=CC=C1.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxo-1,2-dihydrobenzo[cd]indole-6-carboxylic acid](/img/structure/B14903024.png)
![2-Azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B14903027.png)




![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14903055.png)






![2-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)-N-(3-(dimethylamino)propyl)acetamide](/img/structure/B14903095.png)
